molecular formula C15H10Cl2N2O B610306 PSB-1410 CAS No. 1494477-03-0

PSB-1410

Cat. No.: B610306
CAS No.: 1494477-03-0
M. Wt: 305.15
InChI Key: JKYNYBKCPRHQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PSB-1410 (N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide) is a highly selective and reversible monoamine oxidase B (MAO-B) inhibitor with subnanomolar potency. It exhibits an IC50 of 0.227 nM against human MAO-B and demonstrates >5,700-fold selectivity over MAO-A, making it a promising candidate for treating neurodegenerative disorders like Parkinson’s disease . Structurally, this compound belongs to the indole carboxamide class, featuring a 3,4-dichlorophenyl group linked to the indole-5-carboxamide scaffold. Its synthesis involves standard procedures with high yields, ensuring scalability for preclinical and clinical studies .

Properties

CAS No.

1494477-03-0

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.15

IUPAC Name

N-(3,4-Dichlorophenyl)-1H-indole-5-carboxamide

InChI

InChI=1S/C15H10Cl2N2O/c16-12-3-2-11(8-13(12)17)19-15(20)10-1-4-14-9(7-10)5-6-18-14/h1-8,18H,(H,19,20)

InChI Key

JKYNYBKCPRHQEA-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=C(NC=C2)C=C1)NC3=CC=C(Cl)C(Cl)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PSB-1410;  PSB-1410;  PSB-1410; 

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Potency : this compound is the most potent MAO-B inhibitor in this series, with an IC50~1.7× lower than PSB-1491 and ~2.7× lower than Compound 58 .

Selectivity : PSB-1491 exhibits the highest selectivity (>25,000-fold), likely due to the indazole core’s enhanced steric and electronic effects. Compound 58’s methanimine linker slightly reduces potency but maintains selectivity >16,000-fold .

Structural Impact :

  • The indole vs. indazole core influences both potency and selectivity. Indazole derivatives (e.g., PSB-1491) may better accommodate MAO-B’s hydrophobic substrate cavity.
  • Replacing the carboxamide with a methanimine spacer (Compound 58) introduces conformational rigidity, which marginally lowers potency but retains high selectivity .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : this compound’s log P (predicted via XLOGP3: 2.15 ) suggests moderate membrane permeability, comparable to PSB-1491 (XLOGP3: ~2.2) .
  • Solubility : this compound’s aqueous solubility is 0.24 mg/mL , sufficient for oral administration but lower than boronic acid derivatives (e.g., 6-Bromo-2,3-dichlorophenylboronic acid: 1.8 mg/mL) .
  • BBB Penetration : this compound is predicted to cross the blood-brain barrier (BBB permeability: Yes ), a critical feature for CNS-targeted therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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PSB-1410
Reactant of Route 2
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